molecular formula C7H16O B146996 4-Heptanol CAS No. 589-55-9

4-Heptanol

Cat. No.: B146996
CAS No.: 589-55-9
M. Wt: 116.2 g/mol
InChI Key: YVBCULSIZWMTFY-UHFFFAOYSA-N
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Description

Heptan-4-ol is a secondary alcohol.
4-Heptanol is a natural product found in Aspalathus linearis, Cedronella canariensis, and Capillipedium parviflorum with data available.

Scientific Research Applications

High-Pressure Effects on Dielectric Debye Process

A study by Pawlus et al. (2013) explored the effects of high pressures on the dielectric Debye process of 4-methyl-3-heptanol, a monohydroxy alcohol. This research observed significant intensity gain in the Debye process under high-pressure conditions, contrasting with other alcohols like octanol 2-ethyl-1-hexanol. This provides insights into the formation of hydrogen-bonded supramolecular structures under varying pressures (Pawlus et al., 2013).

Role in Aggregation Pheromones

Stereoisomers of 4-methyl-3-heptanol, closely related to 4-heptanol, are significant in the study of aggregation pheromones of bark beetles and ants. Zada et al. (2004) identified that specific stereoisomers of 4-methyl-3-heptanol play a crucial role in attracting beetles, providing a basis for understanding insect behavior and pest control mechanisms (Zada et al., 2004).

Influence on Sensory Properties

Nörenberg et al. (2013) researched the impact of stereochemistry on the sensory properties of 4-mercapto-2-heptanol and its derivatives. This study is vital in understanding the sensory characteristics of thiols, which are significant in flavor and aroma sciences (Nörenberg et al., 2013).

Emissions Impact in Diesel Engines

Xiao et al. (2000) examined the effects of heptanol, among other compounds, on diesel engine emissions. Their findings suggest that while some oxygenated fuel blends like heptanol can reduce certain emissions, they may not significantly reduce smoke emissions, highlighting the complexity of fuel formulations in emission control (Xiao et al., 2000).

Infrared Spectroscopy in Isomers Study

Research by Serra et al. (2017) used infrared spectroscopy to study heptanol isomers. This work aids in understanding how branching and steric hindrance in molecules like heptanol can affect aggregation in associating systems, which is critical in the field of molecular chemistry (Serra et al., 2017).

Synthesis of New Flavor Compounds

Yang et al. (2015) achieved the synthesis of 2-Mercapto-4-heptanol, a new flavor compound, which has applications in the food and fragrance industries. This compound's synthesis is significant for developing new flavors and scents (Yang et al., 2015).

Dielectric and Rheological Behavior

Gainaru et al. (2014) studied the dielectric and rheological behavior of 5-methyl-3-heptanol, providing insights into the relaxational behavior of monohydroxy alcohols. This research is crucial for understanding the molecular dynamics of such alcohols (Gainaru et al., 2014).

Mechanism of Action

Safety and Hazards

4-Heptanol can be harmful if it comes into contact with the skin or if it’s ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory tract. Chronic exposure may lead to more serious health issues such as organ damage .

Properties

IUPAC Name

heptan-4-ol
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InChI

InChI=1S/C7H16O/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YVBCULSIZWMTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
Source PubChem
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DSSTOX Substance ID

DTXSID1060429
Record name 4-Heptanol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Heptanol
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CAS No.

589-55-9
Record name 4-Heptanol
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Record name 4-HEPTANOL
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Record name 4-Heptanol
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Record name 4-Heptanol
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Record name Heptan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Heptanol?

A1: The molecular formula of this compound is C7H16O, and its molecular weight is 116.20 g/mol.

Q2: How can this compound be identified using spectroscopic techniques?

A2: this compound can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For instance, a study utilized GC-MS to identify this compound in cider made from Shaanxi Fuji apples.

Q3: Are there specific analytical methods to detect and quantify this compound?

A3: Yes, analytical techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) are commonly used for both detection and quantification of this compound.

Q4: Can you describe the validation process for these analytical methods?

A4: Validation of analytical methods, including those for this compound, involves rigorous testing to ensure accuracy, precision, and specificity. This typically includes analyzing standard solutions of known concentrations, evaluating the method's performance with different sample matrices, and assessing its robustness against variations in experimental conditions.

Q5: Can this compound be used as a starting material in organic synthesis?

A5: Yes, this compound can be utilized as a starting material for synthesizing other compounds. For example, it can be used to synthesize 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane by reacting it with acetaldehyde.

Q6: Are there reactions where this compound acts as a solvent or a reagent?

A6: Research suggests that this compound can be a valuable component in specific chemical reactions. For instance, it has shown potential as a new hydrogen donor solvent in the direct liquefaction of coal.

Q7: What is the biological significance of this compound?

A7: this compound is found to be a constituent of aggregation pheromones in several insect species. It plays a crucial role in mediating insect communication and behavior, particularly in attracting conspecifics for mating and aggregation. , , , ,

Q8: Which insects utilize this compound as a pheromone component?

A8: this compound has been identified as a pheromone component in various insects, notably the West Indian sugarcane borer (Metamasius hemipterus), where it acts as part of the male-produced aggregation pheromone. , ,

Q9: How does this compound contribute to the aggregation pheromone blend's effectiveness?

A9: In Metamasius hemipterus, this compound, along with 2-Methyl-4-octanol, acts as a "redundant compound" in the pheromone blend. This means that these compounds are interchangeable without significantly impacting the attractiveness of the blend. ,

Q10: Are there studies investigating the behavioral responses of insects to this compound?

A10: Yes, studies have shown that this compound, in combination with other pheromone components and host plant volatiles, can elicit strong attractive responses in both male and female Scyphophorus acupunctatus, a weevil species. This highlights the potential of this compound in developing pest management strategies. ,

Q11: How does the structure of this compound relate to its activity as a pheromone component?

A11: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it's known that even minor structural modifications in pheromone components can drastically alter their activity. The position of the hydroxyl group and the overall chain length play crucial roles in the interaction with insect olfactory receptors.

Q12: Is this compound found in any natural sources besides insects?

A12: Yes, this compound has been identified as a volatile compound in various natural sources. For instance, it was detected in Staghorn sumac leaves (Rhus typhina).

Q13: Are there any studies on the potential environmental impact of this compound?

A13: While the provided literature doesn't delve into the specific environmental impact of this compound, it's crucial to consider potential ecotoxicological effects, particularly when used in agricultural applications like pheromone traps.

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